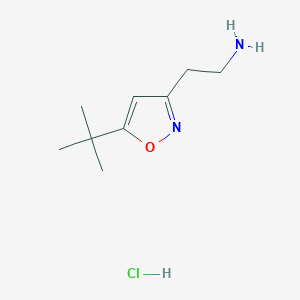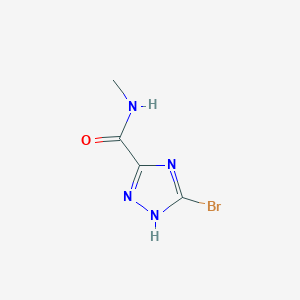
(1-Fluoro-3-methylcyclohexyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1-Fluoro-3-methylcyclohexyl)methanamine” is a chemical compound with the molecular formula C8H16FN . It has an average mass of 145.218 Da and a monoisotopic mass of 145.126678 Da . This product is intended for research use only.
Molecular Structure Analysis
The molecular structure of “(1-Fluoro-3-methylcyclohexyl)methanamine” consists of 8 carbon atoms, 16 hydrogen atoms, and 1 fluorine atom . The exact spatial arrangement of these atoms, which is crucial for understanding the compound’s properties and reactivity, is not provided in the available resources.Aplicaciones Científicas De Investigación
Novel Aryloxyethyl Derivatives for Antidepressant-like Activity
Research on novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine has highlighted their potential as "biased agonists" of serotonin 5-HT1A receptors, demonstrating significant antidepressant-like activity. This study suggests a route for designing antidepressant drug candidates with high selectivity and favorable drug-like properties, indicating a potential area of application for structurally similar compounds like (1-Fluoro-3-methylcyclohexyl)methanamine in the development of new mental health treatments (Sniecikowska et al., 2019).
Chemosensors for Metal Ions
A novel photochromic diarylethene derivative was synthesized for selective fluorometric/colorimetric sensing of Cu(II) and Zn(II), demonstrating the use of chemical derivatives in the detection of metal ions. This research showcases the potential for compounds like (1-Fluoro-3-methylcyclohexyl)methanamine to be developed as chemosensors, contributing to environmental monitoring and analytical chemistry (Guo et al., 2018).
Synthesis and Analytical Characterization
Studies on the synthesis and analytical characterization of N-alkyl-arylcyclohexylamines have contributed to forensic science, aiding in the identification of new psychoactive substances. This indicates the potential application of (1-Fluoro-3-methylcyclohexyl)methanamine in developing analytical methods for novel substances, enhancing drug safety and regulatory compliance (Wallach et al., 2016).
Inhibition of Methanogenesis
Research on the inhibition of methanogenesis by methyl fluoride (fluoromethane) sheds light on the impact of fluorinated compounds on methane production and oxidation. This suggests a potential environmental application for (1-Fluoro-3-methylcyclohexyl)methanamine in studying greenhouse gas emissions and developing strategies for mitigating climate change (Janssen & Frenzel, 1997).
Propiedades
IUPAC Name |
(1-fluoro-3-methylcyclohexyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16FN/c1-7-3-2-4-8(9,5-7)6-10/h7H,2-6,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDCFLYFHZWTEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)(CN)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Fluoro-3-methylcyclohexyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2S)-2-[2-(thiophen-3-yl)ethynyl]cyclopentan-1-ol](/img/structure/B1531442.png)

![2-[2-(Oxolan-3-yl)ethyl]piperidine hydrochloride](/img/structure/B1531450.png)
![3-[(Oxolan-3-yl)methyl]azetidine hydrochloride](/img/structure/B1531451.png)


![6,6-Difluorobicyclo[3.1.0]hexan-2-amine hydrochloride](/img/structure/B1531454.png)
![4-[(Pyridin-3-yl)methyl]-1,4-diazepan-5-one dihydrochloride](/img/structure/B1531456.png)
![Diethyl 2-acetamido-2-[(8-acetyloxyquinolin-3-yl)methyl]propanedioate](/img/structure/B1531458.png)



